molecular formula C20H17N7O4 B14371993 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile CAS No. 89903-89-9

2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile

Cat. No.: B14371993
CAS No.: 89903-89-9
M. Wt: 419.4 g/mol
InChI Key: FNPLLNFKODSUJI-UHFFFAOYSA-N
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Description

2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile is a complex organic compound that features a quinoline moiety and a diazenyl group

Preparation Methods

The synthesis of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile typically involves multiple steps. One common method includes the diazotization of 8-(diethylamino)quinoline followed by coupling with 3,5-dinitrobenzonitrile. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain signaling pathways, such as the PI3K/AKT/mTOR pathway, which plays a role in cell proliferation and apoptosis . The compound’s diazenyl group is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and diazenyl-substituted compounds. For example:

The uniqueness of 2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile lies in its specific combination of functional groups, which confer distinct electronic and biological properties.

Properties

CAS No.

89903-89-9

Molecular Formula

C20H17N7O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[[8-(diethylamino)quinolin-5-yl]diazenyl]-3,5-dinitrobenzonitrile

InChI

InChI=1S/C20H17N7O4/c1-3-25(4-2)17-8-7-16(15-6-5-9-22-20(15)17)23-24-19-13(12-21)10-14(26(28)29)11-18(19)27(30)31/h5-11H,3-4H2,1-2H3

InChI Key

FNPLLNFKODSUJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C(=C(C=C1)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)C=CC=N2

Origin of Product

United States

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